

MnTe electronic band structure and density of states

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese telluride

Cat. No.: B085874

[Get Quote](#)

An In-depth Technical Guide to the Electronic Band Structure and Density of States of **Manganese Telluride (MnTe)**

Abstract

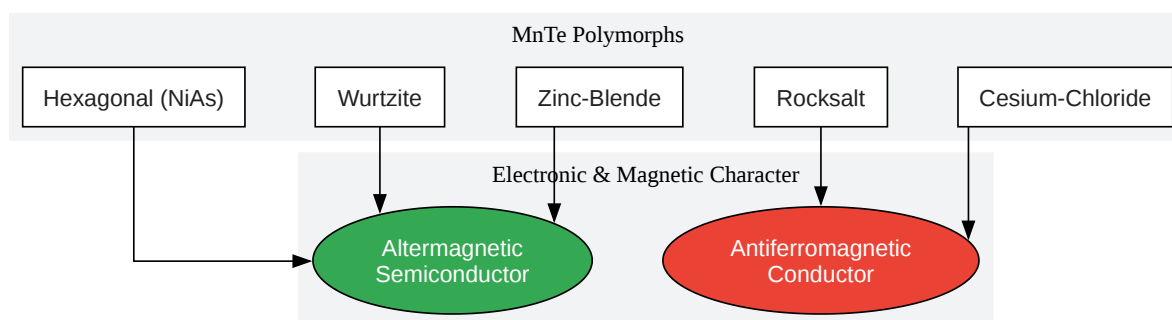
Manganese Telluride (MnTe) is a transition metal chalcogenide that has garnered significant attention for its diverse polymorphic nature and unique magnetic and electronic properties. Primarily known as an antiferromagnetic semiconductor, the hexagonal α -phase of MnTe has recently been identified as a prototypical altermagnet, a magnetic class that combines the zero net magnetization of antiferromagnets with the spin-split electronic bands of ferromagnets. This property makes MnTe a highly promising candidate for next-generation spintronic applications. This guide provides a comprehensive overview of the electronic band structure and density of states (DOS) of MnTe, focusing on its various crystal structures. It summarizes key quantitative data, details the experimental and computational methodologies used for its characterization, and visualizes critical workflows and relationships to provide a thorough resource for researchers in materials science, condensed matter physics, and spintronics.

Crystal Structure and Electronic Properties of MnTe Polymorphs

MnTe is a polymorphic compound, meaning it can exist in several different crystal structures, each exhibiting distinct electronic and magnetic properties.^[1] The stable ground state at ambient temperature is the hexagonal NiAs-type structure (α -MnTe).^[1] Other phases, such as

zinc-blende, wurtzite, and rocksalt, can be stabilized under specific conditions like high temperature, high pressure, or through epitaxial growth on specific substrates.[1][2][3]

First-principles calculations have shown that the electronic character of MnTe is intrinsically linked to its crystal structure.[2][4] The hexagonal (NiAs), wurtzite (WZ), and zinc-blende (ZB) structures are antiferromagnetic semiconductors, while the rocksalt (RS), cesium-chloride (CC), and iron-silicide (IS) structures behave as antiferromagnetic conductors.[2][4] The hexagonal α -MnTe phase is classified as an A-type antiferromagnet, with ferromagnetic alignment of Mn spins within the basal planes and antiparallel alignment between adjacent planes.[5] This specific magnetic ordering, combined with the crystal symmetry, is responsible for its antiferromagnetic properties.[6][7]



[Click to download full resolution via product page](#)

Figure 1: Relationship between MnTe crystal structures and their electronic character.

Table 1: Structural and Electronic Properties of Key MnTe Polymorphs

| Phase | Crystal Structure | Space Group | Magnetic Order | Electronic Character | Band Gap (eV) |
|----------------|-----------------------|----------------------|------------------------------------|----------------------|---|
| α -MnTe | Hexagonal (NiAs-type) | P6 ₃ /mmc | Antiferromagnetic (Altermagnetism) | p-type Semiconductor | 1.27 - 1.46 (Expt.) [6] [8] |
| β -MnTe | Wurtzite | P6 ₃ mc | Antiferromagnetic | Semiconductor | 2.7 (Expt., Thin Film) [3] |
| γ -MnTe | Zinc-Blende | F-43m | Antiferromagnetic | Semiconductor | 1.78 (Theor., Spin-Up) [9] |
| δ -MnTe | Rocksalt | Fm-3m | Antiferromagnetic | Conductor | 0.00 [2] [10] |

Electronic Band Structure

The electronic band structure of MnTe varies significantly with its crystal phase and the computational method used for its prediction.

Hexagonal α -MnTe: The Altermagnet

The hexagonal phase of MnTe is an indirect bandgap semiconductor.[\[5\]](#)[\[11\]](#) Experimental measurements place the band gap in the range of 1.27–1.46 eV.[\[6\]](#)[\[8\]](#) One of the most remarkable features of α -MnTe is the giant, momentum-dependent spin splitting of its electronic bands, even with zero net magnetization.[\[12\]](#)[\[13\]](#)[\[14\]](#) This time-reversal-symmetry breaking is the hallmark of altermagnetism.[\[6\]](#)[\[14\]](#) Angle-resolved photoemission spectroscopy (ARPES) experiments have directly observed this splitting, measuring a magnitude of up to 0.8 eV at certain points in the Brillouin zone, which is significantly larger than the splitting induced by spin-orbit coupling (~0.3 eV).[\[12\]](#)[\[14\]](#) The valence-band top is located at the A point of the Brillouin zone.[\[14\]](#)

Theoretical calculations have struggled to accurately predict the band gap of α -MnTe. Standard Density Functional Theory (DFT) with the Generalized Gradient Approximation (GGA) severely underestimates the gap, yielding values around 0.2-0.35 eV.[\[5\]](#)[\[6\]](#) The inclusion of a Hubbard U term (DFT+U method) to account for strong electronic correlations in the Mn 3d orbitals is

crucial.[6][15] As the value of U increases, the calculated band gap widens, and a U value of 6.9 eV results in a gap of ~1.25 eV, which shows good agreement with experimental findings. [6][15] Further inclusion of spin-orbit coupling (DFT+U+SO) tends to slightly decrease the calculated band gap.[15][16]

Table 2: Calculated vs. Experimental Band Gap of Hexagonal (α -phase) MnTe

| Method | Band Gap (eV) | Type | Reference |
|------------------------|------------------------------|----------|-----------|
| Experimental (Optical) | 1.27 - 1.46 | Indirect | [6][8] |
| DFT (GGA) | ~0.2 | Indirect | [6][15] |
| DFT (LMTO-ASA) | 0.35 | Indirect | [5][11] |
| DFT+U (U=6.9 eV) | ~1.25 | Indirect | [6][15] |
| DFT+U+SO (U=6.9 eV) | ~1.05 (decreased by ~0.2 eV) | Indirect | [15] |
| DFT+U+SO | ~0.9 | Indirect | [16] |

Other Polymorphs

- Wurtzite (WZ) MnTe: When stabilized as a thin film, WZ-MnTe exhibits a wide direct band gap of 2.7 eV.[3] This makes it a potential candidate for p-type contact layers in optoelectronic devices.[3]
- Zinc-Blende (ZB) MnTe: Theoretical studies on a hypothetical ferromagnetic ZB phase predict a direct band gap.[9] A GGA+U calculation showed distinct band gaps for spin-up (1.78 eV) and spin-down (4.10 eV) channels, both located at the center of the Brillouin zone (Γ point).[9]

Density of States (DOS)

The density of states for hexagonal MnTe reveals the orbital contributions to the electronic bands. The valence band near the Fermi level is primarily composed of hybridized Mn 3d and Te 5p orbitals.[8] Due to the strong electronic correlations and magnetic ordering, the Mn 3d

states are significantly split into occupied and unoccupied bands. Photoemission spectroscopy experiments estimate this Mn 3d exchange splitting energy to be approximately 6.9 eV.[\[4\]](#)

DFT calculations provide a more detailed picture of the DOS.[\[6\]](#)[\[15\]](#) In the GGA approximation, prominent peaks from Mn 3d states are observed in the valence region at approximately -4.0, -3.2, and -2.9 eV below the Fermi level.[\[6\]](#)[\[15\]](#) Correspondingly, unoccupied Mn 3d states appear in the conduction band at around 0.6, 1.0, and 1.2 eV.[\[6\]](#)[\[15\]](#)

Table 3: Key Features in the Density of States of Hexagonal MnTe (Theoretical, GGA)

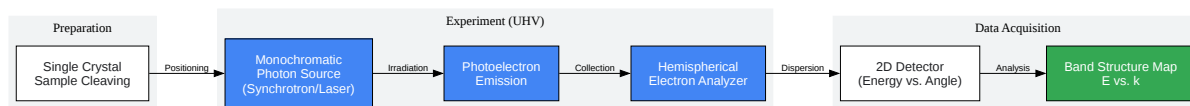
| Energy Range (relative to Fermi level) | Dominant Orbital Contribution | Description | Reference |
|--|----------------------------------|---|--|
| -4.0 to -2.9 eV | Mn 3d | Occupied d-states forming the upper valence band | [6] [15] |
| 0.6 to 1.2 eV | Mn 3d | Unoccupied d-states forming the lower conduction band | [6] [15] |

Methodologies

The electronic properties of MnTe are investigated using a combination of advanced experimental and computational techniques.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly maps the electronic band structure of crystalline solids.[\[17\]](#) It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their initial energy and momentum within the crystal, thereby reconstructing the band dispersion.[\[17\]](#) ARPES has been instrumental in providing the first direct experimental evidence of the altermagnetic band splitting in MnTe.[\[12\]](#)[\[13\]](#)[\[14\]](#)



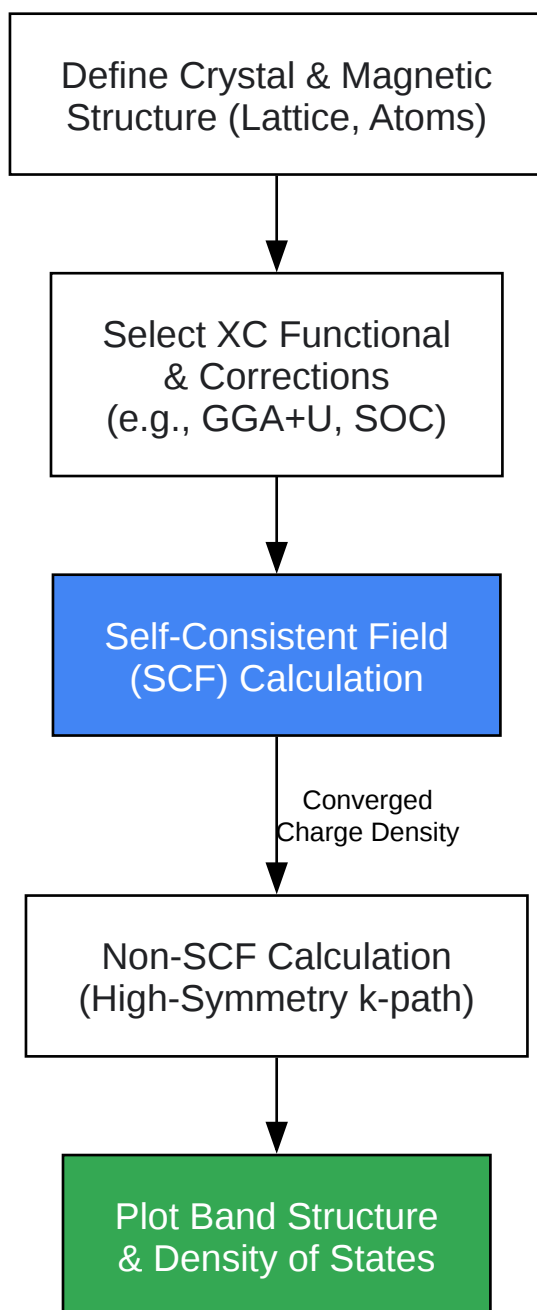
[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for an Angle-Resolved Photoemission Spectroscopy (ARPES) measurement.

Computational Protocol: Density Functional Theory (DFT)

DFT is the primary theoretical tool for calculating the electronic structure of materials from first principles.[2][18] The workflow involves defining the crystal lattice and atomic positions, then solving the Kohn-Sham equations self-consistently to determine the ground-state electron density. From this, properties like the band structure and density of states can be calculated.

For strongly correlated materials like MnTe, standard DFT approximations like GGA are insufficient.[6] It is essential to include corrections such as the Hubbard U (in the DFT+U or GGA+U method) to correctly describe the localized Mn 3d electrons and predict an accurate band gap.[6][15] For a complete picture, relativistic effects can be included via spin-orbit coupling (SOC).[15][16]



[Click to download full resolution via product page](#)

Figure 3: A simplified workflow for calculating electronic band structure using Density Functional Theory (DFT).

Conclusion

Manganese Telluride stands out as a material with a rich phase diagram and a strong coupling between its structural, magnetic, and electronic properties. The hexagonal α -phase is

of particular interest due to its recently confirmed altermagnetic nature, which results in a giant spin splitting of the electronic bands without a net magnetic moment. While experimental techniques like ARPES have been crucial in uncovering these properties, theoretical calculations using DFT+U are necessary to accurately model its electronic structure and predict a band gap consistent with experimental observations. The unique electronic characteristics of MnTe, especially the spin-split bands in a compensated magnet, pave the way for novel spintronic devices that could offer advantages in speed and efficiency. Further research into tuning these properties through strain, pressure, or doping will be critical for realizing its technological potential.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Electronic structure and magnetic properties of MnTe from first-principles calculations [wulixb.iphy.ac.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected Magnetic Properties Discovered in Two-Dimensional MnTe - ICN2 [icn2.cat]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 9. researchgate.net [researchgate.net]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Electronic structure of antiferromagnetic MnTe | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Observation of a giant band splitting in altermagnetic MnTe | Semantic Scholar [semanticscholar.org]
- 13. [2308.10117] Observation of Giant Band Splitting in Altermagnetic MnTe [arxiv.org]

- 14. Observation of giant band splitting in altermagnetic MnTe [arxiv.org]
- 15. Electronic Correlations in Altermagnet MnTe in Hexagonal Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 18. Electronic Correlations in Altermagnet MnTe in Hexagonal Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tuning the magnetic properties of spin-split antiferromagnet MnTe through pressure [arxiv.org]
- To cite this document: BenchChem. [MnTe electronic band structure and density of states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085874#mnt-e-electronic-band-structure-and-density-of-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

